3,5-Bis(2-(2-methoxyethoxy)ethoxy)benzoic acid
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Overview
Description
3,5-Bis(2-(2-methoxyethoxy)ethoxy)benzoic acid: is an organic compound with the molecular formula C17H26O8 . It is a derivative of benzoic acid, characterized by the presence of three ethylene glycol ether groups attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(2-(2-methoxyethoxy)ethoxy)benzoic acid typically involves the esterification of benzoic acid derivatives with ethylene glycol ethers. The reaction is usually carried out under acidic conditions, using catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 3,5-Bis(2-(2-methoxyethoxy)ethoxy)benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3,5-Bis(2-(2-methoxyethoxy)ethoxy)benzoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or reagent in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Bis(2-(2-methoxyethoxy)ethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity. The presence of ethylene glycol ether groups enhances its solubility and bioavailability, facilitating its effects at the molecular level .
Comparison with Similar Compounds
3,5-Bis(2-(2-methoxyethoxy)methoxy)benzoic acid: Similar structure but with different ether groups.
2-(2-methoxyethoxy)ethoxybenzoic acid: A simpler derivative with fewer ether groups.
Uniqueness: 3,5-Bis(2-(2-methoxyethoxy)ethoxy)benzoic acid stands out due to its unique combination of three ethylene glycol ether groups, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications in various scientific and industrial fields .
Properties
IUPAC Name |
3,5-bis[2-(2-methoxyethoxy)ethoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O8/c1-20-3-5-22-7-9-24-15-11-14(17(18)19)12-16(13-15)25-10-8-23-6-4-21-2/h11-13H,3-10H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LANAOJUYUUNASE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC1=CC(=CC(=C1)C(=O)O)OCCOCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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